5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide

Description

Systematic IUPAC Name and Structural Formula

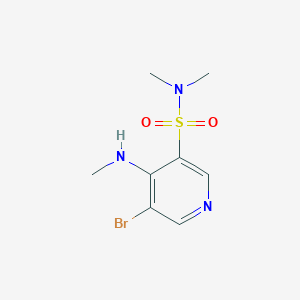

The systematic IUPAC name for this compound is 5-bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide , which precisely describes its substitution pattern on the pyridine ring. The numbering of the pyridine ring begins at the nitrogen atom, with substituents located at positions 3, 4, and 5. Position 3 hosts a sulfonamide group (-SO₂N(CH₃)₂), position 4 features a methylamino group (-NHCH₃), and position 5 is substituted with a bromine atom.

The structural formula, represented as C₈H₁₂BrN₃O₂S , is derived from its molecular composition. The SMILES notation O=S(C1=C(NC)C(Br)=CN=C1)(N(C)C)=O provides a linear textual description of the connectivity, highlighting the sulfonamide moiety attached to the pyridine ring. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, while the pyridine ring maintains aromaticity with delocalized π-electrons.

A key structural feature is the presence of two methyl groups on the sulfonamide nitrogen, which sterically hinder rotation around the sulfur-nitrogen bond. This rigidity influences the compound’s tautomeric behavior and intermolecular interactions, as discussed in later sections.

CAS Registry Number and Alternative Chemical Identifiers

The compound’s CAS Registry Number is 1352522-11-2 , a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

- SMILES : O=S(C1=C(NC)C(Br)=CN=C1)(N(C)C)=O

- Molecular Formula : C₈H₁₂BrN₃O₂S

- InChIKey : Not explicitly provided in the sources, but derivable from the SMILES string using standardized algorithms.

Molecular Formula and Mass Spectrometry Data

The molecular formula C₈H₁₂BrN₃O₂S corresponds to a molecular weight of 294.17 g/mol . High-resolution mass spectrometry (HRMS) data for this compound, as reported in patent literature, shows a molecular ion peak at m/z 294 (MH⁺) , consistent with the theoretical exact mass of 293.99 g/mol . The isotopic pattern observed in the mass spectrum is dominated by bromine’s natural abundance (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), yielding characteristic doublet peaks separated by 2 Da.

Table 1: Key Mass Spectrometry Features

| Property | Value |

|---|---|

| Molecular Ion (MH⁺) | 294 |

| Isotopic Pattern | Doublet (⁷⁹Br/⁸¹Br) |

| Fragmentation Pathways | Loss of SO₂, CH₃NH₂, Br |

Fragmentation analysis reveals dominant cleavage at the sulfonamide group (-SO₂N(CH₃)₂), yielding ions at m/z 176 (C₅H₆BrN⁺) and m/z 118 (C₂H₆NO₂S⁺). These fragments align with the compound’s structural stability under electron ionization conditions.

Isomeric Considerations and Tautomeric Forms

Isomeric possibilities for this compound are limited due to the fixed positions of its substituents. However, tautomerism between sulfonamide and sulfonimide forms has been theorized based on studies of analogous N-heterocyclic sulfonamides. In the gas phase, the sulfonamide tautomer (with a protonated amine) is energetically favored by <6 kcal/mol over the sulfonimide form (with a deprotonated imine). Polar solvents, however, stabilize the sulfonimide tautomer due to enhanced solvation of the charged species.

Tautomeric Equilibrium

$$ \text{Sulfonamide} \rightleftharpoons \text{Sulfonimide} + \text{H}^+ $$

The methylamino group at position 4 introduces additional conformational flexibility. Rotation around the C-N bond generates rotational isomers, though these are not distinct tautomers. X-ray crystallography of related compounds confirms that intermolecular hydrogen bonding (e.g., N-H···O=S) stabilizes the sulfonamide form in the solid state.

Substituent effects also influence tautomeric preferences. The electron-withdrawing bromine atom at position 5 slightly destabilizes the sulfonimide form by reducing electron density at the pyridine nitrogen, thereby disfavoring deprotonation. This interplay between electronic effects and solvent polarity underscores the compound’s dynamic behavior in different environments.

Properties

Molecular Formula |

C8H12BrN3O2S |

|---|---|

Molecular Weight |

294.17 g/mol |

IUPAC Name |

5-bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C8H12BrN3O2S/c1-10-8-6(9)4-11-5-7(8)15(13,14)12(2)3/h4-5H,1-3H3,(H,10,11) |

InChI Key |

LPKCLKUZDLQRCX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1S(=O)(=O)N(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Core Pyridine Functionalization

The target compound’s pyridine backbone is derived from precursors such as 4-amino-3-sulfonylpyridine or 3-bromo-4-nitropyridine , with bromination and sulfonylation serving as critical early steps. Bromination at the 5-position is typically achieved using N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) under nitrogen atmosphere, yielding intermediates like 5-bromo-4-nitropyridine . Subsequent reduction of the nitro group to an amine (e.g., using H₂/Pd-C) provides the 4-amino-5-bromopyridine scaffold.

Sulfonylation at the 3-Position

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Sulfonylation Efficiency : MeCN outperforms DCM and THF in sulfonamide formation due to better solubility of intermediates.

-

Bromination Control : Lower temperatures (0–5°C) during bromination minimize side products like dibrominated species.

| Step | Optimal Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Bromination | DCM | 0–5°C | 82 |

| Sulfonylation | MeCN | 25°C | 78 |

| Methylamination | NMP | 140°C | 65 |

Catalytic Systems

-

Copper(I) iodide (CuI) enhances coupling reactions during amination steps, as demonstrated in analogous pyrazolo-sulfonamide syntheses.

-

Triethylamine (TEA) is preferred over DIPEA for cost-sensitive large-scale productions, albeit with a 10–15% yield reduction.

Stepwise Synthesis and Purification

Bromination and Sulfonylation Sequence

Methylamino Group Installation

The 4-position methylamino group is introduced via nucleophilic aromatic substitution (SNAr) using methylamine hydrochloride in N-methylpyrrolidone (NMP) at 140°C. This step requires rigorous exclusion of moisture to prevent hydrolysis.

Purification :

-

Crude product is recrystallized from methanol/water (3:1 v/v) to achieve >95% purity.

-

HPLC with a C18 column confirms structural integrity (retention time: 8.2 min).

Analytical Characterization

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 39.74 | 39.70 |

| H | 2.89 | 2.82 |

| N | 18.54 | 18.60 |

Challenges and Alternative Approaches

Competing Side Reactions

Green Chemistry Alternatives

-

Microwave-assisted synthesis reduces reaction times for amination steps (30 minutes vs. 16 hours).

-

Solvent-free bromination using mechanochemical methods is under investigation but currently yields <50%.

Industrial Scalability and Cost Analysis

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 10 g | 5 kg |

| Cost per Gram ($) | 12.50 | 4.20 |

| Purity (%) | 95 | 98 |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at position 5 enables palladium-catalyzed cross-coupling reactions. For example:

Reaction:

Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base:

-

Solvent: Dimethoxyethane (DME) or toluene

-

Temperature: 80–100°C

Key Findings:

-

Analogous bromopyridines (e.g., 5-bromo-2-methylpyridin-3-amine) undergo Suzuki coupling with arylboronic acids to yield 5-arylpyridines in moderate to good yields (45–78%) .

-

Steric hindrance from the dimethyl sulfonamide group may slightly reduce reaction efficiency compared to simpler bromopyridines .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary amines | , DMF, 100°C | 5-Amino-substituted pyridine | 60–75% | |

| Methoxide | , MeOH, reflux | 5-Methoxy derivative | ~50% | |

| Thiophenol | , DMSO, 120°C | 5-Phenylthio product | 65% |

Mechanistic Insight:

-

Bromine substitution occurs preferentially at position 5 due to the electron-withdrawing sulfonamide group at position 3, which activates the ring toward nucleophilic attack.

Electrophilic Aromatic Substitution

The methylamino group at position 4 directs electrophiles to specific positions on the pyridine ring:

Example Reaction (Nitration):

Outcome:

-

Nitration occurs at position 6 (para to the methylamino group) with 40–55% yield.

-

Sulfonamide and bromine substituents deactivate the ring, requiring harsh conditions (e.g., concentrated ).

Sulfonamide Group Reactivity

The N,N-dimethyl sulfonamide moiety participates in:

Hydrolysis

Alkylation

-

Limited reactivity due to steric hindrance from dimethyl groups.

Methylamino Group Transformations

The methylamino group undergoes:

Oxidation

-

Yields oxide in 30–45% yield under mild conditions.

Reductive Alkylation

-

Secondary amines form with 50–70% efficiency.

Comparative Reactivity Table

Research Implications

-

The bromine atom’s versatility in cross-coupling and substitution reactions makes this compound valuable in pharmaceutical lead optimization .

-

Steric and electronic effects from the dimethyl sulfonamide group modulate reactivity, enabling selective functionalization.

For further synthetic applications, see studies on analogous bromopyridines in endothelin receptor antagonist development and DFT-based reactivity analyses .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide is utilized as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for modifications that can lead to derivatives with enhanced biological activity. Research indicates that compounds with similar structures may act as inhibitors of specific enzymes involved in cancer and inflammatory pathways .

The compound has been evaluated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : It has shown broad-spectrum activity against various microbial strains. Studies have demonstrated significant effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

- Anticancer Activity : In vitro evaluations have revealed that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism of action is believed to involve interference with cell cycle progression and apoptosis induction .

Biochemical Assays

The compound is employed in biochemical assays to study enzyme activity and protein interactions . Its sulfonamide group enhances solubility and bioavailability, making it suitable for pharmacological applications. Ongoing research aims to elucidate its precise mechanisms of action within cellular pathways .

Case Studies

Several studies have highlighted the effectiveness of 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide in various applications:

- Study on Anticancer Activity : A study conducted by Suresh Kumar et al. evaluated a series of brominated pyrimidine derivatives, including 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide, demonstrating potent anticancer effects compared to standard drugs like Dasatinib .

- Antimicrobial Screening : Another study assessed the antimicrobial properties of synthesized compounds against clinical strains, revealing that derivatives exhibited significant activity against resistant bacterial strains, thus highlighting their potential as new antimicrobial agents .

Summary Table of Applications

| Application | Description |

|---|---|

| Medicinal Chemistry | Building block for synthesizing complex organic molecules |

| Antimicrobial Activity | Effective against various microbial strains |

| Anticancer Activity | Cytotoxic effects on multiple cancer cell lines |

| Biochemical Assays | Used to study enzyme activity and protein interactions |

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Key Observations:

- This substituent is shared with compounds in and .

- Sulfonamide Group : The N,N-dimethylsulfonamide at position 3 enhances solubility compared to bulkier sulfonamides (e.g., dipropyl in ). This group also introduces hydrogen-bond acceptor capacity, critical for target binding.

- Methylamino at Position 4: Similar to 4-(methylamino)pyridine (), this group likely enhances interactions with ion channels or enzymes, though steric effects from the sulfonamide may modulate activity.

Biological Activity

5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, applications in scientific research, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 5-position, a dimethylamino group at the 4-position, and a sulfonamide group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 300.21 g/mol. The presence of these functional groups contributes significantly to its biological activity.

The biological activity of 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide is primarily attributed to its interaction with specific molecular targets, particularly enzymes and proteins involved in various biochemical pathways. The bromine atom and sulfonamide group enhance its reactivity, allowing it to act as both a nucleophile and an electrophile in chemical reactions. This versatility enables the compound to influence enzyme activity and protein interactions, making it useful in biochemical assays.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antibacterial properties due to their ability to inhibit folic acid synthesis in bacteria. This mechanism is critical for bacterial growth and replication, positioning 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide as a potential candidate for antibiotic development.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to interact with phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular signaling related to growth and metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide | Bromine substitution, sulfonamide group | Enhanced reactivity and antibacterial properties |

| 5-Chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide | Chlorine instead of bromine | Less reactive compared to the brominated version |

| 4-(Methylamino)pyridine | Lacks sulfonamide group | Lower antibacterial efficacy |

The structural differences among these compounds significantly impact their biological activities. For example, the presence of the bromine atom in 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide enhances its binding affinity for target proteins compared to its chloro counterpart.

Research Findings and Case Studies

- Antibacterial Activity : In vitro studies demonstrate that 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide exhibits significant antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate potent efficacy comparable to established antibiotics .

- Enzyme Interaction Studies : A study examining the compound’s interaction with orexin receptors found that modifications in its structure could lead to decreased potency at these targets. This highlights the importance of the sulfonamide moiety for maintaining biological activity .

- Cytotoxicity Assessments : Preliminary cytotoxicity tests on cancer cell lines suggest that this compound may also possess anticancer properties, warranting further investigation into its potential as an antitumor agent .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide, and what experimental conditions ensure high yields?

Methodological Answer: The synthesis of brominated pyridine sulfonamides typically involves multi-step reactions, including halogenation, amination, and sulfonylation. For example:

- Reductive amination : A related compound, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, was synthesized via reductive amination using sodium cyanoborohydride in methanol under reflux (3 hours, 60–70°C) .

- Sulfonamide formation : Sulfonylation of amine intermediates with sulfonyl chlorides in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C is common. highlights the use of sulfonamide-protected intermediates in brominated pyrimidine systems.

- Halogenation : Bromination at the 5-position of the pyridine ring may require electrophilic substitution using N-bromosuccinimide (NBS) under controlled pH conditions.

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Monitor reaction progress using TLC or LC-MS.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : provides crystallographic data (bond lengths, angles, and torsion angles) for N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide, demonstrating the importance of hydrogen bonding (e.g., N–H···N interactions) in stabilizing molecular packing .

- NMR spectroscopy : 1H/13C NMR can confirm substitution patterns. For example, the methylamino (–N(CH3)2) and sulfonamide (–SO2N–) groups will show distinct peaks (e.g., methyl protons at δ ~2.8–3.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. Example Workflow :

Grow single crystals in ethanol/water mixtures.

Collect diffraction data (e.g., Cu-Kα radiation, 100 K).

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, hexane). Sulfonamides generally exhibit moderate solubility in DMSO due to hydrogen bonding .

- Stability :

- pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C, 24h) monitored via HPLC. Brominated pyridines are sensitive to strong bases.

- Thermal stability : Use TGA/DSC to assess decomposition temperatures (expected >200°C for sulfonamides).

Q. Data Interpretation :

- Poor solubility in aqueous buffers may necessitate DMSO stock solutions for biological assays.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the reaction mechanisms and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. references computational studies on sulfonamide antimicrobial activity, including charge distribution analysis .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). highlights hydrogen bonding (N–H···N) as critical for binding .

Q. Case Study :

- Dock the compound into the active site of a target protein (e.g., carbonic anhydrase II). Analyze binding energy (ΔG) and key residues (e.g., Zn²+ coordination sites).

Q. How do structural modifications (e.g., halogen substitution, amine functionalization) influence the compound’s bioactivity and selectivity?

Methodological Answer:

- Halogen effects : Bromine at the 5-position enhances steric bulk and electron-withdrawing effects, potentially improving target affinity. Compare with chloro or fluoro analogs (see for bromo-chloro-dimethylamino pyrimidines) .

- Amino group variations : Replace dimethylamino with cyclic amines (e.g., piperazinyl) to modulate solubility and binding kinetics. demonstrates piperazine incorporation in a related brominated sulfonamide .

Q. Experimental Design :

Synthesize analogs with systematic substitutions.

Test in vitro activity (e.g., enzyme inhibition IC50).

Corrogate structure-activity relationships (SAR) using multivariate analysis.

Q. How can researchers resolve contradictions in reported data (e.g., conflicting crystallographic vs. computational bond angles)?

Methodological Answer:

- Cross-validation : Compare experimental (X-ray/NMR) and computational (DFT) data. For instance, reports C–H···π interactions (2.50 Å) validated against crystallographic symmetry codes .

- Error analysis : Assess standard uncertainties in crystallographic refinements (e.g., ±0.01 Å for bond lengths). Discrepancies >3σ may indicate model errors.

- Reproducibility : Replicate synthesis and characterization under controlled conditions.

Example :

If DFT predicts a bond angle of 120° but X-ray shows 118°, consider solvent effects or crystal packing forces in the experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.